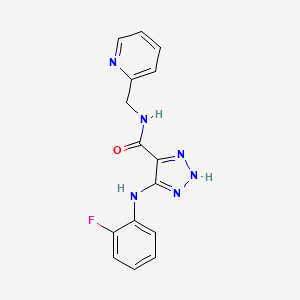

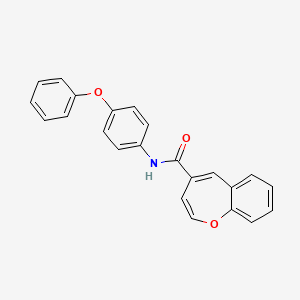

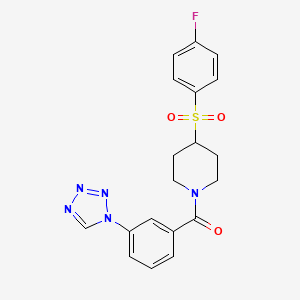

![molecular formula C19H21N5OS B2593852 N-cyclohexyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide CAS No. 516461-37-3](/img/structure/B2593852.png)

N-cyclohexyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-cyclohexyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide” is a compound that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . This scaffold is known to possess various biological activities such as antiparasitic, antifungal, antimicrobial, and antiproliferative activities .

Aplicaciones Científicas De Investigación

Anticancer Activity

The pyrazolo[3,4-d]pyrimidin-4-yl moiety, present in Oprea1_106436, is a core structure in many compounds with anticancer properties . This compound has been studied for its potential as an inhibitor of topoisomerase II alpha, a key enzyme involved in DNA replication and cell division, which is a common target in cancer therapy . The ability to interfere with this enzyme can make Oprea1_106436 a valuable asset in the development of new anticancer drugs.

Synthesis of Fused Heterocycles

Oprea1_106436 can be used in the synthesis of fused heterocyclic compounds, such as pyrazolo[3,4-d]thiazoles and pyrazolo[3,4-d][1,4]thiazines . These structures are significant in medicinal chemistry due to their pharmacological activities, including antitumor properties. The compound serves as a precursor in annulation reactions, which are crucial for constructing complex fused systems.

Development of Antitumor Agents

The thiazole group, which can be synthesized from Oprea1_106436, is found in several antitumor agents like bleomycin and dasatinib . The development of new antitumor agents based on thiazines and thiazoles is of special interest, aiming to obtain molecules with higher specificity and lower toxicity.

Pharmacological Research

Compounds containing the pyrazolo[3,4-d]pyrimidin-4-yl group, such as Oprea1_106436, show a broad spectrum of biological activities. They are included in the structure of marketed drugs like celecoxib and sildenafil . This makes them important for pharmacological research, exploring their potential in various therapeutic areas.

Inhibitors of Signaling Pathways

Oprea1_106436 derivatives have been studied for their role as inhibitors of the Hedgehog (Hh) signaling cascade . This signaling pathway is crucial in embryonic development and its dysregulation is implicated in various cancers. Inhibitors of this pathway can be used to treat cancers with aberrant Hh activity.

Ultrasonic-Assisted Synthesis

The compound has been used in ultrasonic-assisted synthesis to create heterocyclic derivatives linked with 1,2,3-triazoles . This method is notable for its efficiency and the potential to produce compounds with significant anticancer activity, particularly against renal cancer cell lines.

Mecanismo De Acción

Target of Action

N-cyclohexyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a compound that has been identified as a potential inhibitor of certain protein kinases . Protein kinases are enzymes that play a crucial role in cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . Therefore, they are considered as appealing targets for cancer treatment .

Mode of Action

The mode of action of N-cyclohexyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with these protein kinases. This compound mimics the adenine ring of ATP, allowing it to bind to the hinge region in kinase active sites . This interaction inhibits the activity of the kinases, thereby disrupting the signaling pathways they regulate .

Biochemical Pathways

The inhibition of protein kinases by N-cyclohexyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide affects various biochemical pathways. These pathways are involved in cell growth, differentiation, migration, and metabolism . The disruption of these pathways can lead to the inhibition of cell proliferation and the induction of apoptosis, which are desirable outcomes in the treatment of cancer .

Result of Action

The result of the action of N-cyclohexyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is the inhibition of cell proliferation and the induction of apoptosis in cancer cells . This is achieved through the disruption of the signaling pathways regulated by the protein kinases that the compound targets .

Direcciones Futuras

The future directions for this compound could involve further investigations into its anticancer effects. It has been found that similar compounds show potent cytotoxicity, with variable degrees of potency and cell line selectivity in antiproliferative assays . Therefore, this compound could potentially be developed into a novel anticancer agent.

Propiedades

IUPAC Name |

N-cyclohexyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5OS/c25-17(23-14-7-3-1-4-8-14)12-26-19-16-11-22-24(18(16)20-13-21-19)15-9-5-2-6-10-15/h2,5-6,9-11,13-14H,1,3-4,7-8,12H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHWPCHYPYQPFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

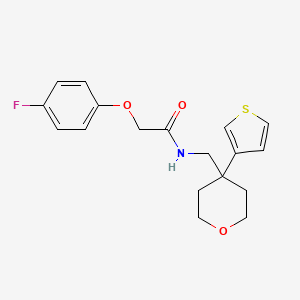

![3-benzyl-5-methyl-2,4-dioxo-N-(3-phenylpropyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2593773.png)

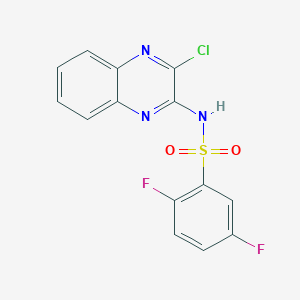

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-methoxybenzenesulfonamide](/img/structure/B2593775.png)

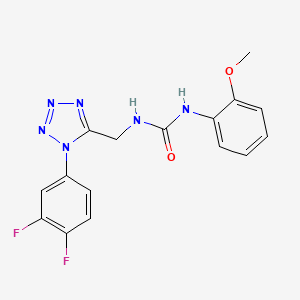

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2593781.png)

![(Z)-ethyl 2-(2-((4-acetylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2593782.png)

![N-(4-(dimethylamino)phenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2593785.png)